molecular formula C15H19NO4 B2475928 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1770751-65-9

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2475928
CAS No.: 1770751-65-9
M. Wt: 277.32
InChI Key: SQPVACLHVRWFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is primarily used in proteomics research . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with an isopropoxy group.

Preparation Methods

The synthesis of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropoxybenzoyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is used extensively in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of various bioactive molecules and is used in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid include:

    1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid: This compound has a methoxy group instead of an isopropoxy group, which may result in different binding affinities and biological activities.

    1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid: The ethoxy group in this compound provides different steric and electronic properties compared to the isopropoxy group.

    1-(4-Butoxybenzoyl)pyrrolidine-2-carboxylic acid: The butoxy group introduces more steric bulk, potentially affecting the compound’s interactions with target proteins.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)20-12-7-5-11(6-8-12)14(17)16-9-3-4-13(16)15(18)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPVACLHVRWFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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